(E)-UK122, also known as UK-122, is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). It plays a significant role in the regulation of fibrinolysis and has been studied for its potential therapeutic applications in various diseases, particularly those involving abnormal fibrinolytic activity, such as cancer. The compound is classified under small molecule inhibitors and is notable for its specificity towards uPA without significantly affecting tissue-type plasminogen activator.
(E)-UK122 is derived from a series of synthetic compounds designed to inhibit the activity of uPA. It has been characterized in various studies, including those focusing on its synthesis and biological evaluation. The compound's classification as a selective uPA inhibitor positions it within a broader category of therapeutic agents aimed at modulating proteolytic pathways involved in disease progression.
The synthesis of (E)-UK122 involves several key steps that optimize yield and purity. Initial synthesis typically starts with the formylation of amines using ethyl formate in the presence of triethylamine, followed by dehydration to produce isocyanides. This method has been refined to enhance yields through the use of diisopropylamine instead of triethylamine, resulting in improved average yields ranging from 60% to 85% . Detailed procedures for synthesizing intermediates and final products are documented in experimental sections of relevant studies.
The molecular structure of (E)-UK122 can be represented by its chemical formula, which includes functional groups critical for its inhibitory activity. The compound features a specific arrangement that allows for effective binding to the active site of uPA.
(E)-UK122 undergoes specific chemical reactions that are crucial for its function as an inhibitor. The primary reaction involves binding to the active site of uPA, preventing it from converting plasminogen into plasmin.
The mechanism by which (E)-UK122 exerts its effects involves competitive inhibition at the active site of uPA. When (E)-UK122 binds to uPA, it prevents the enzyme from catalyzing the conversion of plasminogen into plasmin, thus inhibiting fibrinolysis.
(E)-UK122 exhibits several physical and chemical properties that are relevant to its function and application:
The primary scientific uses of (E)-UK122 revolve around its role as a research tool in understanding uPA's function in physiological and pathological processes. Its applications include:
The development of (E)-UK122 (TFA) centered on achieving high selectivity for urokinase-type plasminogen activator (uPA) over structurally related proteases. uPA’s role in cancer metastasis and neurological diseases makes it a compelling therapeutic target, but its structural similarity to tissue-type plasminogen activator (tPA) and other serine proteases poses significant design challenges. The core strategy involved leveraging uPA’s unique S1 binding pocket, which exhibits distinct topology and hydrophobicity compared to tPA [1] .
Key structural features of (E)-UK122 include:
Table 1: Inhibitory Activity Profile of (E)-UK122
Enzyme Target | IC₅₀ (μM) | Selectivity Ratio (vs. uPA) |
---|---|---|
uPA | 0.2 | 1 |
tPA | >100 | >500 |
Plasmin | >100 | >500 |
Thrombin | >100 | >500 |
Trypsin | >100 | >500 |
Data derived from enzymatic assays [1].
Structure-activity relationship (SAR) studies revealed that minor modifications to the oxazolidinone N3 position drastically impact potency. Computational modeling confirmed that the (E)-isomer’s linear conformation enables optimal hydrogen bonding with uPA’s catalytic triad (His204, Asp255, Ser356), while the (Z)-isomer sterically clashes with Gly357 . This mechanistic insight guided the prioritization of the (E)-configuration for therapeutic development.
Synthesizing (E)-UK122 requires precise stereocontrol to prevent isomerization to the thermodynamically stable (Z)-form, which exhibits significantly reduced uPA affinity. The original route employed a three-step approach:
Step 1: Oxazolidinone Core Formation
Step 2: Knoevenagel Condensation
Step 3: TFA Salt Formation
Table 2: Optimization Strategies for (E)-Isomer Purity
Process Variable | Standard Condition | Optimized Condition | E:Z Ratio |
---|---|---|---|
Condensation Catalyst | None | Piperidine/AcOH | 85:15 → 95:5 |
Solvent | Methanol | Anhydrous Toluene | 70:30 → 95:5 |
Temperature | 25°C | 110°C (reflux) | 75:25 → 95:5 |
Purification | Silica Chromatography | Recrystallization | 90:10 → 99:1 |
Purification challenges were addressed through crystallization-driven isomer enrichment: The (E)-isomer preferentially crystallizes from ethanol/water mixtures due to its planar molecular geometry, while the (Z)-isomer remains in solution. HPLC monitoring (C18 column, acetonitrile/water 65:35) confirmed >99% (E)-isomer purity in the final TFA salt [1].
The incorporation of trifluoroacetic acid serves dual purposes in enhancing the pharmaceutical properties of (E)-UK122:
Table 3: Physicochemical Properties of Salt Forms
Property | Free Base | TFA Salt | Acetate Salt |
---|---|---|---|
Melting Point (°C) | 198–201 | 215–217 | 205–208 |
Hygroscopicity | High | Moderate | High |
DMSO Solubility (mM) | 38.2 | 49.1 | 41.3 |
Crystallinity | Amorphous | Defined Needles | Agglomerates |
Storage Stability | 1 month | >12 months | 6 months |
The TFA salt form demonstrates superior stability under accelerated conditions (40°C/75% RH), retaining >98% potency after 3 months, while the free base shows 15% degradation. This stability is attributed to the formation of a stable crystalline lattice that impedes hydrolysis of the oxazolidinone ring [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7